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Introduction

5-FAM-Woodtide is a fluorescently labeled peptide substrate widely utilized in the study of the
DYRK (dual-specificity tyrosine-phosphorylation-regulated kinase) family of protein kinases. Its
design is derived from the transcription factor FKHR (Forkhead in Rhabdomyosarcoma),
encompassing the phosphorylation site for DYRKSs. The covalent attachment of the 5-
carboxyfluorescein (5-FAM) fluorophore provides a sensitive probe for monitoring kinase
activity and for investigating the peptide's conformational dynamics and interactions. This
technical guide provides a comprehensive overview of the structure of 5-FAM-Woodtide,
detailed experimental protocols for its conformational analysis, and a summary of the expected
guantitative data.

Structure of 5-FAM-Woodtide

5-FAM-Woodtide is a synthetic peptide whose sequence is based on residues 324-334 of the
human FKHR protein, with the addition of two lysine residues at the N-terminus to enhance its
binding to phosphocellulose paper, a common matrix in kinase assays.[1] The 5-FAM
fluorophore is attached to the N-terminal lysine residue.

Sequence: 5-FAM-Lys-Lys-lle-Ser-Gly-Arg-Leu-Ser-Pro-lle-Met-Thr-Glu-GIn-NH2[2][3][4]

Molecular Formula: CsoH133N21026S[3][4]
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Molecular Weight: 1945.23 g/mol [3][4]

Synonyms: 5-FAM-Forkhead-derived Peptide, Woodtide, FAM-labeled, Forkhead derived
peptide.[2][3][4]

The 5-FAM moiety serves as a versatile spectroscopic probe, with excitation and emission
maxima typically around 494 nm and 521 nm, respectively.[2] This allows for a variety of
fluorescence-based assays to be employed in its study.

Conformational Analysis of 5-FAM-Woodtide

The conformation of 5-FAM-Woodtide, both in its free state and when interacting with its target
kinases, is crucial for its function as a substrate. The presence of the bulky and hydrophobic 5-
FAM group can influence the peptide's secondary structure and flexibility.[4] A combination of
spectroscopic techniqgues is typically employed to gain a comprehensive understanding of its
conformational landscape.

Key Experimental Techniques

The primary methods for elucidating the conformation of fluorescently labeled peptides like 5-
FAM-Woodtide are:

» Fluorescence Spectroscopy: This technique provides insights into the local environment of
the 5-FAM probe. Changes in fluorescence intensity, emission wavelength, lifetime, and
anisotropy can indicate alterations in the peptide's conformation, such as folding, unfolding,
or binding to a target molecule.[5]

e Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for determining
the secondary structure of peptides in solution.[6] By analyzing the differential absorption of
left and right-circularly polarized light in the far-UV region (190-250 nm), the percentages of
a-helix, B-sheet, and random coil conformations can be estimated.

e Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides high-resolution structural
information at the atomic level. Through various 1D and 2D NMR experiments, it is possible
to determine the three-dimensional structure of the peptide, identify specific residue
interactions, and study its dynamics in solution.[7]
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Data Presentation

The following tables summarize the expected quantitative data from the conformational

analysis of 5-FAM-Woodtide. The values presented are illustrative and based on typical data

for FAM-labeled peptides of similar size and composition.

Table 1: Fluorescence Spectroscopy Data for 5-FAM-Woodtide

Parameter Value Conditions
o ] Phosphate Buffered Saline
Excitation Maximum (Aex) ~494 nm
(PBS),pH 7.4
o ] Phosphate Buffered Saline
Emission Maximum (Aem) ~521 nm
(PBS),pH 7.4
Quantum Yield (®) 0.8-0.9 In aqueous buffer
Fluorescence Lifetime (1) ~4 ns In aqueous buffer
Fluorescence Anisotropy (r) 0.1-0.2 In aqueous buffer, unbound

Table 2: Circular Dichroism (CD) Spectroscopy Data for 5-FAM-Woodtide

Wavelength (nm)

Mean Residue Ellipticity ([0]) (deg cm?
dmol-?)

222 -2,000 to -5,000
208 -3,000 to -7,000
195 +10,000 to +20,000

Secondary Structure Estimate

Percentage (%)

a-helix 10 - 20%

B-sheet 5-15%

Random Caoil 65 - 85%
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Table 3: lllustrative *H NMR Chemical Shift Assignments for 5-FAM-Woodtide Backbone
Amide Protons

Residue Amide Proton (6, ppm)
Lys-2 8.5-8.8
lle-3 8.2-85
Ser-4 8.0-8.3
Gly-5 8.3-8.6
Arg-6 8.1-8.4
Leu-7 8.2-8.5
Ser-8 8.0-8.3
Pro-9

lle-10 8.2-85
Met-11 8.1-84
Thr-12 8.0-8.3
Glu-13 8.2-85
GIn-14 8.1-84

Note: Chemical shifts are highly sensitive to the local environment and can vary with
temperature, pH, and binding interactions.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the conformational
analysis of 5-FAM-Woodtide.

Fluorescence Spectroscopy

Objective: To characterize the fluorescence properties of 5-FAM-Woodtide and monitor
changes upon interaction with a DYRK kinase.
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Materials:

5-FAM-Woodtide stock solution (e.g., 1 mM in DMSO)

Assay buffer (e.g., 50 mM HEPES, 150 mM NacCl, 10 mM MgClz, 1 mM DTT, pH 7.5)
Purified DYRK kinase

Fluorometer with excitation and emission monochromators

Quartz cuvette

Protocol:

Prepare a working solution of 5-FAM-Woodtide (e.g., 100 nM) in the assay buffer.

Record the fluorescence emission spectrum by exciting at 494 nm and scanning the
emission from 500 nm to 600 nm.

Record the fluorescence excitation spectrum by setting the emission wavelength to 521 nm
and scanning the excitation from 450 nm to 510 nm.

To measure fluorescence anisotropy, use polarizers in the excitation and emission light
paths. Measure the fluorescence intensity with the emission polarizer parallel (I_parallel) and
perpendicular (I_perpendicular) to the excitation polarizer. Calculate anisotropy (r) using the
formula: r = (I_parallel - G * |_perpendicular) / (I_parallel + 2 * G * |_perpendicular), where G
is the G-factor of the instrument.

For binding studies, titrate increasing concentrations of the DYRK kinase into the 5-FAM-
Woodtide solution and record the changes in fluorescence intensity and/or anisotropy at
each step.

Circular Dichroism (CD) Spectroscopy

Objective: To determine the secondary structure content of 5-FAM-Woodtide in solution.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b12389712?utm_src=pdf-body
https://www.benchchem.com/product/b12389712?utm_src=pdf-body
https://www.benchchem.com/product/b12389712?utm_src=pdf-body
https://www.benchchem.com/product/b12389712?utm_src=pdf-body
https://www.benchchem.com/product/b12389712?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

5-FAM-Woodtide stock solution

CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.4)

CD spectropolarimeter

Quartz cuvette with a short path length (e.g., 0.1 cm)

Protocol:

e Prepare a solution of 5-FAM-Woodtide (e.g., 50 uM) in the CD-compatible buffer.

e Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).
e Record the CD spectrum of the 5-FAM-Woodtide solution under the same conditions.
e Subtract the baseline spectrum from the sample spectrum.

o Convert the raw data (in millidegrees) to mean residue ellipticity ([8]) using the formula: [0] =
(mdeg * 100) / (c * n * I), where mdeg is the recorded ellipticity, c is the molar concentration
of the peptide, n is the number of amino acid residues, and | is the path length of the cuvette
in cm.

o Deconvolute the resulting spectrum using a secondary structure estimation program (e.g.,
K2D3, BeStSel) to determine the percentage of a-helix, B-sheet, and random coil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution structural information on 5-FAM-Woodtide.

Materials:

e Lyophilized 5-FAM-Woodtide

* NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NacCl, pH 6.5 in 90% H20/10% D20)
o High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Protocol:
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 Dissolve the lyophilized 5-FAM-Woodtide in the NMR buffer to a final concentration of
approximately 0.5-1 mM.

e Acquire a one-dimensional (1D) *H NMR spectrum to assess sample quality and
concentration.

e Acquire a series of two-dimensional (2D) NMR spectra, including:

o TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid
residues.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance restraints for structure calculation.

o H-BBC HSQC (Heteronuclear Single Quantum Coherence): If 13C-labeling is employed,
this experiment correlates protons with their directly attached carbons, aiding in resonance
assignment.

e Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

¢ Assign the resonances to specific protons in the peptide sequence using the TOCSY and
NOESY spectra.

e Use the distance restraints from the NOESY data to calculate a three-dimensional structure
of the peptide using software such as CYANA or XPLOR-NIH.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the analysis of 5-FAM-
Woodtide.
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Peptide Synthesis & Labeling

Solid-Phase Peptide Synthesis of Woodtide

Y

N-terminal Labeling with 5-FAM

\4

HPLC Purification

Conformational Analysis
\A \A

Fluorescence Spectroscopy Circular Dichroism (CD) NMR Spectroscopy

Data Interpretation L

\ 4 Y

Aex, Aem, Quantum Yield, Lifetime, Anisotropy Secondary Structure Content (%a, %, %coil) 3D Structure & Dynamics

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and conformational analysis of 5-FAM-
Woodtide.
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Caption: Signaling pathway illustrating the use of 5-FAM-Woodtide in a DYRK kinase assay.

Conclusion

This technical guide provides a foundational understanding of the structure and conformational
analysis of 5-FAM-Woodtide. By employing a multi-pronged approach utilizing fluorescence
spectroscopy, circular dichroism, and NMR, researchers can gain detailed insights into the
structural properties of this important kinase substrate. The provided protocols and expected
data serve as a valuable resource for designing and interpreting experiments aimed at
elucidating the role of 5-FAM-Woodtide in DYRK kinase function and for the development of
novel kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12389712?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12389712?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

